7-bromo-2-phenyl-1H-indole
Description
Properties
CAS No. |
100874-07-5 |
|---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 2 Phenyl 1h Indole and Its Advanced Derivatives
Classical Indole (B1671886) Synthesis Approaches Utilized for Precursors
The foundational indole structure of 7-bromo-2-phenyl-1H-indole can be constructed using well-established cyclization reactions. These methods are often employed to create a 2-phenylindole (B188600) or a 7-bromoindole (B1273607) precursor, which is then further functionalized.
Fischer Indole Synthesis and its Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for preparing substituted indoles. testbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. testbook.comslideshare.net For the synthesis of a 2-phenylindole precursor, phenylhydrazine (B124118) is reacted with acetophenone (B1666503) to form acetophenone phenylhydrazone, which then undergoes cyclization to yield 2-phenylindole. slideshare.netvaia.com
The reaction is versatile, allowing for a wide range of substituents on both the hydrazine (B178648) and carbonyl components. testbook.com Common acid catalysts include Brønsted acids like polyphosphoric acid and sulfuric acid, as well as Lewis acids such as zinc chloride. testbook.comyoutube.com The general procedure involves heating the arylhydrazine and carbonyl compound in the presence of the acid catalyst. testbook.com A notable modification involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical method. wikipedia.org
To create a 7-bromoindole precursor, a (2-bromophenyl)hydrazine derivative can be used. For instance, the Fischer ring closure of ethyl pyruvate (B1213749) 2-bromophenylhydrazone using polyphosphoric acid yields 7-bromoindole-2-carboxylic acid. cdnsciencepub.com The order of introducing the bromo and phenyl groups is crucial for regiochemical control.
Other Cyclization and Annulation Reactions Towards Indole Formation
Beyond the Fischer synthesis, other cyclization and annulation reactions provide access to the indole core. These methods often offer alternative starting materials and reaction conditions, which can be advantageous for specific substitution patterns.
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method is highly versatile and can accommodate various substituents on both starting materials. wikipedia.org For instance, to synthesize a 2-phenylindole derivative, an ortho-iodoaniline could be coupled with a phenyl-substituted alkyne. The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org
Annulation reactions provide another powerful strategy. For example, rhodium-catalyzed annulation of N-carbamoylindoles with alkynes or other coupling partners can lead to complex fused indole systems. researchgate.net Another approach involves the annulation of a benzene (B151609) ring onto a pre-existing pyrrole (B145914) scaffold. A general protocol for synthesizing unprotected indoles utilizes a triazene (B1217601) as a cleavable directing group for a C-H annulation with a broad range of alkynes, demonstrating excellent regioselectivity. pkusz.edu.cn
The Reissert condensation offers a route to 7-bromoindoles starting from 3-bromo-2-nitrotoluene, which can be converted to ethyl 3-bromo-2-nitrophenylpyruvate. This intermediate can then be cyclized to form the indole ring. cdnsciencepub.com
Direct Synthetic Routes to this compound
These methods focus on introducing the bromo or phenyl group directly onto a pre-existing indole scaffold, offering a more convergent approach to the target molecule.
Bromination Strategies for Indole Scaffolds
Direct bromination of the indole ring is a common strategy. However, controlling the regioselectivity can be challenging due to the inherent reactivity of the pyrrole ring, particularly at the C3 position. rsc.org
To achieve C7 bromination, specific reagents and strategies are employed. N-Bromosuccinimide (NBS) is a frequently used brominating agent. rsc.orgrsc.org The regioselectivity of bromination can be influenced by existing substituents on the indole ring. For example, a fluorine atom at the C5 position of 1H-indole can direct bromination to the C7 position. In some cases, computational studies are used to predict the reactivity of the indole ring and guide the selection of bromination conditions. rsc.org For the synthesis of this compound, direct bromination of 2-phenyl-1H-indole would be a potential, though potentially challenging, route.
Approaches Involving Directed Ortho Metalation (DOM) and Subsequent Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This strategy involves the use of a directing group (DG) on the indole nitrogen, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C7 position. The resulting organometallic intermediate can then be quenched with an electrophile, such as a bromine source, to introduce the desired functionality. rsc.orgresearchgate.net
For C7 functionalization of indoles, various directing groups have been explored. While an N-phosphinoyl group can direct deprotonation to the C7 position, its subsequent removal requires harsh conditions. nih.govresearchgate.net A more practical approach involves using an N-amide directing group. This allows for sequential C2 metalation and silylation, followed by C7 metalation and quenching with an electrophile to furnish C7-substituted indoles in good yields. nih.gov Iridium-catalyzed borylation also provides a route to functionalize unprotected indoles at the C7 position. msu.edu
Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orgchemie-brunschwig.ch These reactions are crucial for synthesizing this compound and its derivatives, either by introducing the phenyl group onto a 7-bromoindole scaffold or by constructing the indole ring itself.
The Suzuki-Miyaura coupling is a widely used method that couples an aryl or vinyl halide with an aryl or vinyl boronic acid. chemie-brunschwig.ch This reaction can be used to introduce the phenyl group at the C2 position of a 7-bromoindole precursor. rsc.org For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with a variety of aryl boronic acids to afford C7-arylated products in moderate to excellent yields. rsc.orgnih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate. nih.gov
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to construct the indole ring or to functionalize it. nih.govursinus.edursc.org For example, it can be used in a sequential manner with Suzuki coupling to create diarylated indoles. nih.gov While often used for N-arylation, its principles are relevant to the broader field of indole functionalization. nih.govresearchgate.net
Other palladium-catalyzed reactions, such as the Sonogashira coupling of haloanilines with terminal alkynes, can be used to generate 2-alkynylanilines, which then cyclize to form 2-substituted indoles. nih.govmdpi.com
Below is a table summarizing various synthetic approaches:
| Synthetic Strategy | Key Reaction | Precursors/Starting Materials | Key Reagents/Catalysts | Reference(s) |
| Classical Indole Synthesis | Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Polyphosphoric acid, H₂SO₄, ZnCl₂ | testbook.com, slideshare.net, vaia.com, youtube.com |
| Fischer Indole Synthesis | Ethyl pyruvate 2-bromophenylhydrazone | Polyphosphoric acid | cdnsciencepub.com | |
| Larock Indole Synthesis | Ortho-iodoaniline, Phenyl-substituted alkyne | Pd(II) catalyst, Carbonate base, LiCl | wikipedia.org | |
| Direct Functionalization | Bromination | 2-Phenyl-1H-indole | N-Bromosuccinimide (NBS) | rsc.org, rsc.org |
| Directed Ortho Metalation (DoM) | N-protected indole | Organolithium reagent, Electrophilic bromine source | nih.gov, rsc.org, researchgate.net | |
| Metal-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | 7-Bromoindole derivative, Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | rsc.org, nih.gov |
| Sonogashira Coupling/Cyclization | Haloaniline, Phenylacetylene | Pd(0)-Cu(I) catalyst | nih.gov, mdpi.com |
Suzuki-Miyaura Coupling for Phenyl Substitution at C2 or from 7-bromo-1H-indoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of 2-arylindoles, including this compound. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate. libretexts.org For the synthesis of 2-phenylindoles, this can be achieved by reacting an indole derivative with a phenylboronic acid. acs.org
The synthesis of 7-phenyl-1H-indoles has been accomplished through the Suzuki coupling of 7-bromo-1H-indoles with phenylboronic acid. mdpi.com The efficiency of Suzuki couplings involving indoles is influenced by several factors, including whether the heterocycle acts as the aryl halide or the arylboron partner and the nature of the protecting group on the indole nitrogen. acs.org Generally, higher yields are obtained when indole bromides are reacted with phenylboronic acids. acs.org The use of unprotected indoles can sometimes be challenging due to the acidity of the N-H proton, which can affect the catalytic cycle. nih.gov However, methods have been developed for the successful coupling of unprotected haloindoles. nih.govrsc.org
The choice of catalyst, ligand, and reaction conditions is crucial for a successful Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. rsc.orgrsc.org The selection of a suitable ligand, such as XPhos, can be critical for achieving high yields, especially with unreactive aryl halides. acs.org The reaction conditions, including the base, solvent, and temperature, must be carefully optimized. For instance, a mixture of dioxane/EtOH/H₂O has been found to be an effective solvent system for the coupling of 7-bromoindazoles. rsc.org Microwave-assisted heating can also be employed to accelerate the reaction. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling for Indole Arylation
| Indole Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |
| 7-bromo-1H-indole | Phenylboronic acid | Not specified | 7-phenyl-1H-indole | Not specified | mdpi.com |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5,7-diphenylindole | 91% | rsc.org |
| 6-chloroindole | Phenylboronic acid | P1 precatalyst, K₃PO₄ | 6-phenylindole | 91-99% | nih.gov |
| 2-bromo-N-trifluoroacetylanilide | Phenylacetylene, then bromobenzene | Pd(OAc)₂, X-Phos, Cs₂CO₃ | 2-phenyl-3-aryl-1H-indole | 94/6 ratio (product/byproduct) | acs.org |
Palladium-Catalyzed C-H Functionalization for Indole Derivatization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl groups onto the indole scaffold, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgresearchgate.net These reactions typically proceed via an electrophilic palladation mechanism, often requiring an oxidant to regenerate the active Pd(II) catalyst. beilstein-journals.org
The regioselectivity of C-H arylation on the indole ring can be influenced by various factors, including the reaction conditions and the presence of directing groups. While the C2 and C3 positions of the pyrrole ring are inherently more reactive towards electrophilic attack, methods have been developed to achieve functionalization on the benzenoid ring (C4-C7 positions). nih.govresearchgate.net
For the synthesis of 2-arylindoles, direct C2-arylation of free (N-H) indoles with boronic acids can be achieved using a palladium catalyst. researchgate.netias.ac.in The mechanism of these reactions can be complex, and in some cases, an initial electrophilic attack at the C3 position is followed by a 1,2-migration of the palladium species to the C2 position. acs.org
The functionalization of the benzenoid ring of indoles, such as at the C4 or C7 position, often requires the use of a directing group to guide the palladium catalyst to the desired C-H bond. nih.gov For instance, a formyl group at the C3 position can direct C4-arylation. nih.gov In a notable example, the reaction of 3-acetyl-7-bromo-1H-indole with iodobenzene (B50100) under specific palladium catalysis conditions led to the C4-arylated product without the migration of the acetyl group. nih.govacs.org
Table 2: Palladium-Catalyzed C-H Functionalization of Indoles
| Indole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, TFA | 4-phenyl-1H-indole-3-carbaldehyde | 69% (gram-scale) | nih.gov |
| 3-acetyl-7-bromo-1H-indole | Iodobenzene | Pd(OAc)₂, AgOAc, TFA | 3-acetyl-7-bromo-4-phenyl-1H-indole | 76% | nih.govacs.org |
| Unprotected Indole | Aryl boronic acid | Pd(TFA)₂ | 2-Arylindole | Good yields | ias.ac.in |
| 2-(2-halophenyl)-1H-indole tethered to alkene | Me₆Si₂ or Me₆Ge₂ | Palladium catalyst | Fused disilylated or digermanylated products | Not specified | thieme-connect.com |
Sonogashira-Type Couplings in Indole Synthesis
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, serves as a versatile method for the synthesis of various indole derivatives. nih.govacs.org A common application of this reaction in indole synthesis is the one-pot heteroannulation of o-haloanilines with terminal alkynes to produce 2-substituted indoles. nih.gov
This process typically involves an initial Sonogashira coupling to form a 2-alkynylaniline intermediate, which then undergoes an intramolecular cyclization catalyzed by the palladium(II) species to yield the indole ring. nih.gov The synthesis of 2-phenyl-1H-indole can be achieved through this methodology by coupling a 2-bromoaniline (B46623) with phenylacetylene. nih.govacs.org
The reaction conditions for Sonogashira couplings in indole synthesis have been refined to be milder and more efficient. Copper-free Sonogashira reactions have been developed, utilizing air-stable palladium precatalysts that allow the reaction to proceed at room temperature. nih.govacs.org These conditions exhibit excellent functional group tolerability and can be applied to library synthesis. nih.govacs.org The choice of base and solvent is also critical; for example, tetramethylpiperidine (B8510282) (TMP) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective system. nih.govacs.org
Furthermore, the Sonogashira coupling can be part of a cascade reaction sequence to build more complex indole-containing structures. For instance, a Sonogashira coupling followed by a cyclization cascade has been used to synthesize indolequinones. researchgate.net
Table 3: Sonogashira-Type Couplings for Indole Synthesis
| Aniline/Indole Substrate | Alkyne | Catalyst System | Product | Yield | Reference |
| 2-bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl, TMP | 2-phenyl-1H-indole | 51% | nih.govacs.org |
| o-haloaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | 2-phenyl-1H-indole | 69-78% | nih.gov |
| 2-bromo-N-trifluoroacetylanilide | Terminal alkyne, then aryl bromide | Pd(OAc)₂, X-Phos, Cs₂CO₃ | 2,3-disubstituted indoles | Up to 94% | acs.org |
| 3-acetylamino-2-bromo-1,4-naphthoquinone | Terminal acetylene | Not specified | 3-acetylamino-2-alkynyl-1,4-naphthoquinone | Not specified | researchgate.net |
Rhodium-Catalyzed Oxidative Annulation Processes
Rhodium-catalyzed oxidative annulation has emerged as a powerful strategy for the construction of fused polycyclic indole derivatives from 2- or 7-arylindoles. mdpi.comnih.govresearchgate.net This method involves the C-H activation of the arylindole and subsequent annulation with an alkene or alkyne, typically using an oxidant to facilitate the catalytic cycle. mdpi.comnih.govresearchgate.net A significant advancement in this area is the use of molecular oxygen from the air as the sole oxidant, which presents a more environmentally benign and cost-effective approach. mdpi.comnih.govresearchgate.net
In a notable application, the rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles with alkynes has been employed to synthesize azepino[3,2,1-hi]indoles, which are seven-membered nitrogen-containing heterocycles. chinesechemsoc.org This transformation can be achieved using electricity as the oxidant in a process known as rhodaelectro-catalysis. chinesechemsoc.org Mechanistic studies suggest that these reactions proceed through the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination. chinesechemsoc.orgresearchgate.net
The reaction conditions, including the choice of catalyst, additive, and solvent, play a crucial role in the efficiency and outcome of the annulation. For instance, the addition of a quaternary ammonium (B1175870) salt has been shown to facilitate the aerobic reoxidation of the rhodium catalyst. mdpi.comnih.govresearchgate.net The reaction scope is generally broad, tolerating various substituents on both the indole and the coupling partner. mdpi.comresearchgate.net
Table 4: Rhodium-Catalyzed Oxidative Annulation of Arylindoles
| Arylindole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 7-phenyl-1H-indole | Alkyne | [CpRhCl₂]₂, n-Bu₄NOAc, Air | Indolo[2,1-a]isoquinoline derivative | 39-81% | mdpi.com |
| 2-phenyl-1H-indole | Alkene | [CpRhCl₂]₂, n-Bu₄NOAc, Air | 6H-isoindolo[2,1-a]indole derivative | 30% | mdpi.com |
| 7-phenyl-1H-indole-3-carbaldehyde | Alkyne | Rhodium catalyst, Electricity | Azepino[3,2,1-hi]indole derivative | Good yields | chinesechemsoc.org |
| Benzaldehyde and alkyne-amine | Rhodium complex, Cu(BF₄)₂·6H₂O, O₂ | Indolizidinium salt | Not specified | Good yields | researchgate.net |
Copper-Mediated Reactions in Indole Functionalization
Copper-catalyzed reactions have become increasingly important for the synthesis and functionalization of indoles due to copper's low cost, low toxicity, and high catalytic activity. researchgate.net These methods encompass a range of transformations, including N-arylation and C-H functionalization.
The copper-catalyzed N-arylation of indoles, a variant of the Ullmann condensation, allows for the formation of a C-N bond between the indole nitrogen and an aryl halide. acs.org This reaction is effective for a variety of substituted indoles and aryl halides, including hindered substrates. acs.org The use of a diamine ligand can significantly enhance the efficiency of the copper catalyst. acs.org
Copper-mediated C-H functionalization offers a direct route to arylated indoles without the need for pre-functionalized starting materials. For example, the C3-arylation of both N-methyl and unprotected (NH)-indoles can be achieved using diaryliodonium salts as the aryl source in the presence of a copper catalyst. mdpi.com Copper can also mediate tandem reactions, such as an initial C-H arylation followed by N-arylation. mdpi.com
Furthermore, copper has been used to mediate the bromoamination of N-alkyl indoles, which proceeds regioselectively to yield 2-amino-3-bromoindole derivatives. acs.org This reaction utilizes oxime esters as the nitrogen source under mild conditions. acs.org
Table 5: Copper-Mediated Reactions for Indole Functionalization
| Indole Substrate | Coupling Partner/Reagent | Catalyst System | Product | Yield/Outcome | Reference |
| Indole | Aryl halide | CuI, diamine ligand | N-arylindole | High yields | acs.org |
| N-methylindole | Diaryliodonium salt | Copper catalyst | 3-aryl-N-methylindole | Good yields | mdpi.com |
| N-alkyl indole | Oxime ester | Copper catalyst | 2-amino-3-bromoindole | Regioselective | acs.org |
| Indole | Symmetrical diaryliodonium salts | Copper catalyst | 3-aryl-N-aryl-indole | Tandem reaction | mdpi.com |
Electrophilic Aromatic Substitution on this compound
Regioselective Functionalization at Position 3
The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site by a significant margin. atamanchemicals.com This inherent reactivity is due to the enamine-like character of the pyrrole portion of the indole molecule. atamanchemicals.com Consequently, electrophilic functionalization of this compound is expected to occur predominantly at the C3 position, provided the N1 and C2 positions are already substituted or less reactive.
A variety of electrophilic substitution reactions can be performed at the C3 position of indoles. For instance, the Vilsmeier-Haack reaction introduces a formyl group, while the Mannich reaction leads to the formation of gramine (B1672134) derivatives. atamanchemicals.com The arylation of indoles at the C3 position can also be achieved using various methods. One such method involves an iodine-catalyzed reaction with p-quinols, which provides a convenient route to C3-arylindoles. ias.ac.in
In the specific case of a derivative of this compound, namely 7-bromo-1-methyl-2-phenyl-1H-indole, electrophilic aromatic substitution with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst has been shown to introduce a nitrile group regioselectively at the C3 position. mdpi.com This reaction proceeds in moderate yield and demonstrates the feasibility of functionalizing the C3 position of the this compound scaffold. mdpi.com
Table 6: Electrophilic Aromatic Substitution at C3 of Indole Derivatives
| Indole Substrate | Electrophile/Reagent | Catalyst/Conditions | Product | Yield | Reference |
| 7-bromo-1-methyl-2-phenyl-1H-indole | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·OEt₂, 1,2-dichloroethane, 100 °C | 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | Moderate | mdpi.com |
| N-methylindole | p-quinol | I₂ (5 mol%), ethyl acetate, rt | C3-arylindole-phenol hybrid | 96% | ias.ac.in |
| Indole | Dimethylamine, formaldehyde | Not specified | Gramine | Not specified | atamanchemicals.com |
| Indole | Phosphorylated serine | Biosynthetic conditions | Tryptophan | Not specified | atamanchemicals.com |
Mechanism and Catalysis in Electrophilic Substitution (e.g., Lewis Acid Catalysis)
The functionalization of the indole scaffold, particularly at the electron-rich C3 position, is frequently achieved through electrophilic aromatic substitution. Lewis acids play a pivotal role in catalyzing these transformations by activating the electrophile, thereby facilitating the attack by the nucleophilic indole ring.
A pertinent example is the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a derivative of the target compound. mdpi.comresearchgate.net In this synthesis, the electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is used to introduce a nitrile group onto the C3 position of 7-bromo-1-methyl-2-phenyl-1H-indole. mdpi.comacs.org The reaction is catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), a classic Lewis acid. mdpi.com The mechanism involves the coordination of the Lewis acid to the NCTS molecule, which enhances the electrophilicity of the cyano group. This activation enables the indole to attack the electrophile, leading to the formation of the C3-cyanated product with high regioselectivity. mdpi.comacs.org
The choice of Lewis acid can be critical and extends beyond traditional boron- or aluminum-based catalysts. Studies have shown that even elemental bromine (Br₂) can act as a novel Lewis acid catalyst for Friedel-Crafts type alkylations of indoles with α,β-unsaturated ketones. researchgate.net This demonstrates the broad utility of Lewis acid catalysis in indole functionalization. Similarly, various metal salts such as InCl₃, Yb(OTF)₃, and Bi(NO₃)₃ have been successfully employed to catalyze the addition of indoles to electrophiles. researchgate.net These reactions generally proceed under mild conditions and are fundamental for creating C-C bonds at the C3 position of the indole core. nih.gov
| Indole Substrate | Electrophile | Lewis Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| 7-bromo-1-methyl-2-phenyl-1H-indole | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·OEt₂ | 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | mdpi.comacs.org |
| Indole | α,β-Unsaturated Ketones (Chalcones) | Br₂ | β-indolylketone | researchgate.net |
| Indole | Aldehydes/Ketones | InCl₃, Yb(OTF)₃ | Bis(indolyl)methanes | researchgate.net |
| Substituted Indoles | Trifluoromethyl(indolyl)phenylmethanols | I₂ | Unsymmetrical Diindolylmethanes | nih.gov |
Advanced and Sustainable Synthetic Approaches
Modern organic synthesis increasingly emphasizes the development of sustainable, efficient, and scalable methods. For indole synthesis and functionalization, electrocatalysis and flow chemistry represent significant advances over traditional batch processing, while chemoinformatics provides powerful tools for evaluating and optimizing these methods.
Electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, allowing for the construction of indoles and their derivatives under oxidant-free conditions. rsc.orgresearchgate.net This technology leverages electrical current to drive chemical reactions, often providing high selectivity and functional group tolerance while minimizing waste. rsc.org
Several electrochemical strategies have been developed for indole synthesis. One prominent approach involves the intramolecular annulation of 2-alkynylanilines or 2-vinylanilines. rsc.orgorganic-chemistry.org For instance, the Xu group demonstrated an elegant method using ferrocene (B1249389) as a redox catalyst for the annulation of arylamines with tethered alkynes to produce highly functionalized indoles. rsc.org The mechanism involves the generation of an N-centered radical, which undergoes cyclization to form the indole ring. rsc.org Similarly, the use of iodide salts as redox mediators in the electrochemical cyclization of 2-vinyl anilines allows for the switchable synthesis of either indoline (B122111) or indole derivatives. organic-chemistry.org
These electrochemical methods offer a green alternative to traditional syntheses that often rely on expensive and toxic transition metals or stoichiometric chemical oxidants. rsc.org The ability to control reaction pathways by simply adjusting parameters like the applied current or electrolyte adds a significant degree of versatility. rsc.orgnih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of indoles, particularly for large-scale production. syrris.comwiley-vch.de This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner products, and enhanced safety, especially for highly exothermic or hazardous reactions. syrris.comuniqsis.com
The precise control afforded by flow reactors minimizes the formation of byproducts and simplifies purification. syrris.com Furthermore, flow chemistry facilitates reaction conditions that are often unattainable in traditional batch reactors, such as extremely high temperatures for very short reaction times. wiley-vch.de This can dramatically accelerate reaction rates. For example, the Fischer indole synthesis, a cornerstone of indole chemistry, can be significantly accelerated by running it at high temperatures and pressures in a continuous flow system. uniqsis.com
The scalability of flow chemistry is another key advantage. Processes developed on a small scale can often be scaled up to produce kilogram quantities simply by running the system for longer periods or by using larger reactors, without the redevelopment often required for batch processes. syrris.comwiley-vch.de This makes flow chemistry an attractive platform for the industrial production of indole-based compounds.
Chemoinformatics provides a powerful computational framework for the systematic evaluation and optimization of synthetic methods. A significant challenge in synthetic chemistry is that new methods are often reported using simple substrates, which may not reflect their performance on more complex, "drug-like" molecules. rsc.org
To address this, the concept of "chemistry informer libraries" has been introduced. rsc.org This approach uses a standardized collection of complex molecules with diverse functional groups and structural motifs to rigorously test a new synthetic reaction. By documenting all outcomes—both successes and failures—a comprehensive and unbiased profile of the reaction's scope and limitations can be generated. rsc.org Informatics tools, such as principal component analysis, are then used to visualize the results in physicochemical space, allowing chemists to understand the relationship between substrate properties and reaction performance. This data-driven approach facilitates the direct comparison of different synthetic methods and guides their evolution. rsc.org
Furthermore, chemoinformatics can be integrated with bioactivity data to guide the synthesis of new compounds. nih.govnih.govmdpi.com By analyzing the chemical space of known bioactive molecules, such as marine indole alkaloids, researchers can predict the potential biological activities of new synthetic targets. nih.govmdpi.com This allows for a more targeted approach, prioritizing the synthesis of compounds that are more likely to possess desired therapeutic properties and guiding the choice of appropriate biological assays for screening. nih.govresearchgate.net
Reactivity Profiles and Mechanistic Investigations of 7 Bromo 2 Phenyl 1h Indole
Functional Group Transformations Involving the Bromine Atom
The bromine atom at the C7 position of 7-bromo-2-phenyl-1H-indole is a key functional group that enables a variety of chemical transformations, significantly enhancing the synthetic utility of the molecule.
Nucleophilic Substitution Reactions at C7
While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging, the indole (B1671886) ring system can influence the reactivity of the C7 position. The bromine atom on the this compound can be displaced by various nucleophiles. These reactions typically require specific activating conditions or the use of potent nucleophiles. For instance, nucleophiles such as amines or thiols can be used for substitution reactions.
Metal-Catalyzed Coupling Reactions at C7 (e.g., C-C, C-N bond formation)
The bromine atom at C7 serves as an excellent handle for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-catalyzed cross-coupling reactions are the most extensively explored and applied in indole chemistry. researchgate.net The Suzuki-Miyaura coupling, which pairs the bromoindole with a boronic acid or ester, is a prominent example. This reaction has been successfully employed to introduce new aryl or heteroaryl groups at the C7 position. For example, 7-phenyl-1H-indoles have been synthesized from 7-bromo-1H-indoles and phenylboronic acid via Suzuki coupling. nih.gov
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions performed on 7-bromo-1H-indazoles, which share a similar reactive site to this compound. rsc.org
| Entry | Starting Material (7-Bromo-4-substituted-1H-indazole) | Boronic Acid | Product | Yield (%) |
| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | N-(4-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good |
| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (3-methoxyphenyl)boronic acid | N-(4-(3-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good |
| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (p-tolyl)boronic acid | N-(4-(p-tolyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good |
| 4 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-nitrophenyl)boronic acid | N-(4-(4-nitrophenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 78 |
| 7 | 7-bromo-4-methoxy-1H-indazole | (4-methoxyphenyl)boronic acid | 4-methoxy-7-(4-methoxyphenyl)-1H-indazole | Good |
| 8 | 7-bromo-4-methoxy-1H-indazole | (3-methoxyphenyl)boronic acid | 4-methoxy-7-(3-methoxyphenyl)-1H-indazole | Good |
| 9 | 7-bromo-4-methoxy-1H-indazole | (p-tolyl)boronic acid | 4-methoxy-7-(p-tolyl)-1H-indazole | Good |
| 10 | 7-bromo-4-methoxy-1H-indazole | (4-nitrophenyl)boronic acid | 4-methoxy-7-(4-nitrophenyl)-1H-indazole | 75 |
Other significant palladium-catalyzed reactions include the Sonogashira coupling for the formation of C-C bonds with terminal alkynes and the Buchwald-Hartwig amination for the formation of C-N bonds with amines. These reactions allow for the introduction of a wide range of functional groups, demonstrating the versatility of the C7-bromo substituent.
Reactions of the Indole Nitrogen (N-H)
The nitrogen atom of the indole ring is another key site for reactivity, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.
N-Alkylation and N-Arylation Strategies
The N-H bond of this compound can be readily deprotonated by a base to form an indolide anion, which then acts as a nucleophile. This anion can react with various electrophiles, such as alkyl halides or aryl halides, to afford N-alkylated or N-arylated products.
N-alkylation is a common strategy to introduce alkyl groups onto the indole nitrogen. nih.gov For example, the reaction of 2-phenylindole (B188600) with sodium hydride (NaH) followed by treatment with alkyl halides like methyl iodide or benzyl (B1604629) bromide leads to the corresponding N-alkylated indoles. nih.gov However, the choice of base and solvent can be crucial for achieving high regioselectivity and yield. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective indazole alkylation, a related heterocyclic system. nih.gov
N-arylation, the formation of a bond between the indole nitrogen and an aryl group, is typically achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, has been widely used for the N-arylation of indoles with aryl halides. acs.org More modern methods often employ palladium catalysts with specific ligands to achieve high efficiency and broad substrate scope. organic-chemistry.org For example, a general method for the N-arylation of indoles using catalysts derived from CuI and various diamine ligands has been reported to produce N-arylindoles in high yields from the coupling of an aryl iodide or bromide with a variety of indoles. acs.org
The following table illustrates the N-alkylation of 2-phenylindole with various alkylating agents. nih.gov
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | MeI | N-methyl-2-phenylindole | 94 |
| 2 | MOMCl | N-(methoxymethyl)-2-phenylindole | 94 |
| 3 | Benzyl bromide | N-benzyl-2-phenylindole | Lower yield |
| 4 | Propargyl bromide | N-propargyl-2-phenylindole | Lower yield |
| 5 | Prenyl bromide | N-prenyl-2-phenylindole | Lower yield |
| 6 | (Boc)₂O | N-Boc-2-phenylindole | 81 |
N-Directed C-H Activation Processes
The indole nitrogen can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds on the indole ring system. This strategy, known as directed C-H activation, has emerged as a powerful tool for regioselective synthesis.
In the context of this compound, the N-H bond can direct transition metal catalysts, such as rhodium or palladium, to activate specific C-H bonds. For example, rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes can occur via NH-indole-directed ortho-C-H alkenylation. nih.gov This process involves the coordination of the indole nitrogen to the metal center, followed by the activation of a nearby C-H bond.
Furthermore, N-directed C-H activation can be used to introduce aryl groups at various positions of the indole core. For instance, palladium-catalyzed C-H arylations of free (NH) indoles have been demonstrated, where a directing group on the nitrogen or another part of the molecule guides the arylation to a specific position. nih.gov In some cases, the directing group can be transient, meaning it is installed for the C-H activation step and then removed.
Reactivity of the Phenyl Substituent at C2
The phenyl group at the C2 position of the indole is generally less reactive towards electrophilic substitution than the indole core itself. However, it can participate in certain reactions, particularly those involving C-H activation under specific catalytic conditions.
For instance, rhodium-catalyzed oxidative annulation reactions can involve the C-H bonds of the C2-phenyl ring. nih.govresearchgate.net In these reactions, the catalyst can coordinate to the indole nitrogen and direct the functionalization to an ortho-C-H bond of the phenyl group. This leads to the formation of fused polycyclic aromatic systems. A plausible mechanism involves the coordination of the nitrogen atom of the phenylindole to the Rh(III) catalyst, followed by ortho-C-H activation to produce a five-membered rhodacycle intermediate. nih.govresearchgate.net
Additionally, under certain oxidative conditions, the C2-phenyl group can be involved in dimerization reactions. For example, the copper-catalyzed oxidative dimerization of 2-aryl indoles can lead to the formation of C2-tetrasubstituted indolin-3-ones. rsc.org
Electronic Effects on Indole Core Reactivity
The reactivity of the this compound core is dictated by the interplay of electronic effects from its substituents. The bromine atom at the C7 position exerts a significant electron-withdrawing inductive effect, which modulates the electron density of the indole ring system. This generally increases the electrophilicity at other positions of the indole core. Specifically, for electrophilic substitution reactions, which are characteristic of indoles, the C3 position remains the most reactive site due to the delocalization of the nitrogen lone pair electrons. researchgate.net However, the C7-bromo substituent can influence the rate and regioselectivity of these reactions.
Studies on the direct bromination of substituted indoles have shown that the rate of reaction is highly dependent on the electronic nature of the substituents. researchgate.net Electron-withdrawing groups, such as the bromo group, generally decrease the rate of electrophilic attack compared to unsubstituted indole, but the C3 position remains the preferred site of reaction. researchgate.netresearchgate.net The electronic properties of substituents on both the indole and the phenyl ring can act as a switch, directing reactions down different pathways under the influence of the same catalyst. researchgate.net
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Bromo | C7 | Electron-withdrawing (-I > +M) | Decreases overall electron density, influencing regioselectivity of electrophilic substitution. researchgate.net |
| Phenyl | C2 | Electron-withdrawing (inductive), can participate in conjugation | Influences steric accessibility and electronic distribution; can be involved in cyclization reactions. mdpi.comnih.gov |
Functionalization of the Phenyl Ring via C-H Activation
The direct functionalization of the ortho-C-H bonds of the 2-phenyl group in this compound represents a powerful and atom-economical strategy for synthesizing complex, fused heterocyclic systems. Transition-metal catalysis, particularly with rhodium, has been instrumental in achieving this. mdpi.comnih.gov
Rhodium-catalyzed oxidative annulation reactions of 2-phenyl-1H-indoles with alkenes or alkynes are prominent examples. mdpi.comnih.govnih.gov In these reactions, the indole's nitrogen atom often acts as a directing group, facilitating the activation of the ortho-C-H bond of the phenyl ring by the rhodium catalyst. This leads to the formation of a five-membered rhodacycle intermediate, which then undergoes further reaction with the coupling partner (alkene or alkyne). mdpi.comnih.gov For instance, the reaction of 2-phenyl-1H-indoles with alkynes, catalyzed by a [Cp*RhCl₂]₂ complex, can produce valuable indolo[2,1-a]isoquinolines. mdpi.comnih.gov The reaction proceeds smoothly with both electron-rich and electron-deficient groups on the phenyl ring of the indole. mdpi.com
Similarly, rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles has been developed to construct pyrrolo[3,2,1-de]phenanthridines, showcasing the versatility of C-H activation on different aryl-substituted indoles. mdpi.comnih.gov These methods often utilize molecular oxygen or other oxidants to regenerate the active Rh(III) catalyst. mdpi.comnih.gov
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| 2-Phenyl-1H-indoles, Alkynes | [CpRhCl₂]₂, n-Bu₄NOAc | Indolo[2,1-a]isoquinolines | mdpi.comnih.gov |
| 2-Phenyl-1H-indoles, Alkenes | [CpRhCl₂]₂, n-Bu₄NOAc | 6H-Isoindolo[2,1-a]indoles | mdpi.com |
| 7-Phenyl-1H-indoles, Alkenes | [Cp*RhCl₂]₂, Me₄NOAc | Pyrrolo[3,2,1-de]phenanthridines | mdpi.com |
Mechanistic Studies of Key Reactions
Characterization of Catalytic Intermediates (e.g., Organometallic Complexes)
Understanding the mechanism of C-H activation reactions relies heavily on the identification and characterization of key catalytic intermediates. In rhodium-catalyzed reactions of aryl indoles, cyclometalated species are crucial.
For instance, in the rhodaelectro-catalyzed [5 + 2] annulation of 7-phenylindoles with alkynes, two key rhodium(III) intermediates have been successfully isolated and characterized by X-ray crystallography. chinesechemsoc.org The first is a six-membered cyclometalated rhodium(III) complex, formed via NH-directed C-H activation. This intermediate then reacts with an alkyne to form an eight-membered metallacyclic rhodium(III) species resulting from alkyne insertion. chinesechemsoc.org The isolation of these intermediates provides strong evidence for the proposed catalytic cycle. chinesechemsoc.org
A plausible general mechanism for the rhodium-catalyzed oxidative annulation of 2-phenylindole involves the initial coordination of the indole nitrogen to the Rh(III) center. mdpi.comnih.gov This is followed by ortho-C-H activation of the phenyl group to generate a five-membered rhodacycle intermediate. mdpi.comnih.gov This intermediate then undergoes migratory insertion with an alkene or alkyne, leading to the final annulated product and regeneration of the active Rh(III) catalyst. mdpi.comnih.govmdpi.com
Computational Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex reaction pathways and energetics of transition-metal-catalyzed reactions involving indoles. These computational studies provide detailed insights into reaction mechanisms, regioselectivity, and the roles of various substituents and additives.
In the context of the rhodaelectro-catalyzed [5 + 2] annulation of 7-phenylindoles, DFT calculations support a Rh(III)-Rh(IV)-Rh(II)-Rh(III) catalytic cycle. chinesechemsoc.org The calculations indicated that the migratory insertion of the alkyne into the rhodium-carbon bond of the initially formed rhodacycle has a low free energy barrier of 12.1 kcal/mol, suggesting a fast process. chinesechemsoc.org
DFT studies on the functionalization of the indole C3-H bond by rhodium carbenes have explored different potential pathways, such as the formation of a carbonium ylide followed by a proton transfer to yield a free enol, or the concerted formation of an oxocarbonium ylide intermediate. acs.org These studies highlight that the electronic nature of substituents on both the indole and the carbene can regulate the preferred reaction pathway. acs.org For dearomative (3+2) annulation reactions of indoles, DFT calculations have supported a stepwise mechanism and highlighted the role of the solvent in stabilizing transition states through hydrogen bonding. nih.gov
| Reaction Step | System | Methodology | Calculated Parameter (kcal/mol) | Reference |
|---|---|---|---|---|
| Alkyne Migratory Insertion | 7-Phenylindole + Alkyne (Rh-catalyzed) | DFT | ΔG‡ = 12.1 | chinesechemsoc.org |
| Nucleophilic attack on Carbene | Indole + Rh-carbene | DFT | ΔG‡ = 6.0 | acs.org |
| Transition state to regioisomer | Indole + Azaoxyallyl cation | DFT (B3LYP-D3) | 2.9 higher than favored pathway | nih.gov |
Kinetic Isotope Effect (KIE) Studies in C-H Activation
The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), is a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgpkusz.edu.cn
In the context of C-H activation, a primary KIE (kH/kD > 1) is typically observed if the C-H bond is cleaved in the rate-determining step of the reaction. pkusz.edu.cnnih.gov The magnitude of the KIE can provide further details; for example, very large KIE values can be indicative of quantum mechanical tunneling. nih.govrsc.org
For cobalt-catalyzed C-H arylation of indoles, a KIE value close to 1 was observed, which suggests that the C-H activation step is not the rate-determining step in that specific system. scispace.com Conversely, in studies of nonheme oxoiron(IV) complexes, large KIE values (>30) were observed for C-H abstraction, supporting a rate-determining C-H bond cleavage. nih.gov While specific KIE studies on this compound are not prominently reported, the principles are broadly applicable. Mechanistic investigations on related Rh(III)-catalyzed C-H activation reactions often involve deuteration experiments to probe the reversibility and rate-limiting nature of the C-H cleavage step. researchgate.net The absence of a significant KIE often implies that a step other than C-H bond breaking, such as oxidative addition or reductive elimination, is the slowest step in the catalytic cycle. scispace.com
Applications As a Molecular Scaffold and Intermediate in Chemical Research
Design and Synthesis of Complex Molecular Architecturesrsc.orgresearchgate.netd-nb.info
The structural features of 7-bromo-2-phenyl-1H-indole make it an ideal starting material for constructing intricate molecular designs, including polycyclic, macrocyclic, and spiro systems. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the indole (B1671886) nitrogen and the phenyl ring offer sites for further functionalization.
Indole-Fused Polycyclic Systems (e.g., azepinoindoles)rsc.org
This compound is a valuable precursor for the synthesis of indole-fused polycyclic systems, such as azepinoindoles. rsc.orgclockss.org These structures are of significant interest due to their presence in various biologically active natural products. clockss.org The synthesis of these complex frameworks often involves multi-step sequences that can be initiated from functionalized indoles. For instance, a rhodium-catalyzed reaction of 7-arylindoles with diazomalonates provides a direct route to seven-membered azepino[3,2,1-hi]indoles. researchgate.net While this specific example doesn't start with the bromo-substituted indole, the underlying principle of using a substituted indole to build a fused seven-membered ring is demonstrated.
Another general strategy for constructing such fused systems is through tandem reactions. For example, a stereoselective tandem (4+3)-annulation of aziridines with indole-containing compounds has been developed to create azepinoindole derivatives. scribd.com Furthermore, palladium-catalyzed annulation/acyl migration reactions offer an efficient pathway to N-fused polycyclic indoles. acs.org These synthetic strategies highlight the potential of using functionalized indoles like this compound as a starting point for generating complex, fused heterocyclic systems.
Incorporation into Macrocyclic and Spiro Systems
The indole nucleus is a key component in many macrocyclic natural products and synthetic analogues. mdpi.com Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of these large ring systems. mdpi.com The bromine atom on this compound is well-suited for such transformations, including Suzuki and Sonogashira couplings, which can be used to form C-C bonds necessary for macrocyclization. smolecule.comrsc.org For example, intramolecular C-H alkynylation catalyzed by manganese has been used to create indole-bearing macrocycles. mdpi.com
Spirocyclic oxindoles, which feature a spiro center at the 3-position of the indole ring, are another important class of molecules with significant applications in medicinal chemistry. rsc.org While the direct conversion of this compound to a spirooxindole is not explicitly detailed, the indole scaffold is central to these structures. Synthetic strategies often involve the functionalization of the indole core, for which this compound could serve as a valuable starting material for introducing further diversity.
Role in Scaffold-Based Library Synthesis for Chemical Biology Researchbenchchem.comd-nb.info
In chemical biology, the generation of diverse libraries of small molecules is crucial for identifying new biological probes and potential drug candidates. whiterose.ac.uk The 2-phenylindole (B188600) scaffold is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets. ijpsr.infonih.gov this compound, with its modifiable handles, is an excellent starting point for creating such libraries.
Diversification Strategies for Analog Generationd-nb.info
The bromine atom at the 7-position and the phenyl group at the 2-position of this compound are key to its utility in generating diverse analogs. The bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. d-nb.inforsc.orgresearchgate.net These reactions enable the introduction of various substituents at the 7-position, leading to a diverse set of derivatives. For instance, the Heck reaction has been used to diversify halo-indoles and halo-tryptophans under aqueous conditions. d-nb.inforesearchgate.net
Furthermore, the 2-phenyl ring can be substituted to explore structure-activity relationships (SAR). nih.govacs.org Late-stage diversification strategies, often relying on Buchwald-Hartwig couplings of bromo-indoles, have been employed to generate libraries of 2-phenylindole derivatives with varied side chains for screening as enzyme inhibitors. acs.org
A variety of 2-arylindole derivatives have been synthesized from substituted 2-iodoanilines and terminal alkynes via a one-pot palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition, showcasing a method to generate a library of these compounds. nih.gov This highlights the synthetic accessibility of a diverse range of 2-phenylindole analogs.
High-Throughput Synthesis Methodologies
High-throughput synthesis is a key technology for rapidly generating large libraries of compounds for screening. The robust nature of the chemical transformations applicable to this compound, particularly palladium-catalyzed cross-coupling reactions, makes it amenable to high-throughput synthesis platforms. mdpi.com For example, the synthesis of 2-phenylindole derivatives has been optimized using microwave conditions, which can significantly shorten reaction times and are compatible with automated synthesis systems. nih.gov
Exploration in Advanced Materials Science Research
While the primary research focus for indole derivatives has been in medicinal chemistry, there is emerging interest in their application in materials science. smolecule.com The electronic and optical properties of the indole ring system can be tuned through chemical modification, making them candidates for use in organic electronic materials, dyes, and pigments. smolecule.com
The presence of the bromine atom in this compound allows for its incorporation into larger conjugated systems through cross-coupling reactions. This could be leveraged to create new organic materials with specific photophysical or electronic properties. For example, the core structure could be integrated into polymers or oligomers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While specific research on this compound in this area is not extensively documented, the potential for its use as a building block in materials science is significant given the known properties of functionalized indoles. smolecule.com
Photophysical Properties of this compound Derivatives
Indole and its derivatives are well-recognized for their inherent fluorescence and interesting photophysical behaviors. rsc.org While specific photophysical data for this compound is not extensively detailed in the literature, the properties of analogous indole-containing compounds provide insight into its potential. The core indole structure, acting as an electron donor, combined with various substituents, forms the basis for a wide range of fluorescent materials. rsc.orgmdpi.com
Derivatives of indole are known to exhibit reasonably high fluorescence quantum yields, with values reported between 16% and 85% in various solvents. researchgate.net This efficiency is highly dependent on the molecular structure and the surrounding environment. For instance, many indole derivatives display solvatochromism, a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent. mdpi.comresearchgate.net This sensitivity makes them suitable candidates for use as fluorescent probes. researchgate.net
The introduction of different functional groups and the extension of the π-conjugated system can significantly alter the photophysical characteristics. mdpi.comnih.gov For example, combining the indole scaffold with other aromatic systems, such as benzimidazoles, can create molecules with enhanced and tunable fluorescence properties. rsc.orgrsc.org The design of such molecules often follows the donor-π-acceptor (D-π-A) concept, where the indole moiety typically serves as the electron-donating part of the system. rsc.orgmdpi.com The inherent twisted geometries and aggregation modes of these molecules can also lead to unique phenomena like aggregation-induced emission (AIE). mdpi.com
The table below summarizes the photophysical properties of several representative indole derivatives, illustrating the range of characteristics that can be expected from this class of compounds.
Table 1: Photophysical Data for Selected Fluorescent Indole Derivatives
| Compound/Derivative Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent/Conditions | Reference |
|---|---|---|---|---|---|
| New Indole Derivatives from β-brominated dehydroamino acids | Not specified | Varies with solvent | 0.16 - 0.85 | Cyclohexane, Diethyl ether, Acetonitrile, Ethanol | researchgate.net |
| Indolo[2,3-c]carbazole derivatives | Not specified | Not specified | ~0.70 | DMSO | nih.gov |
| 2-(5-phenylindol-3-yl)benzimidazoles | 341 - 367 | 405 - 478 | Not specified | Ethanol | rsc.org |
This table presents data for structurally related indole compounds to indicate the potential photophysical properties of this compound derivatives.
Non-Linear Optical (NLO) Material Precursors
The search for high-performance nonlinear optical (NLO) materials is a significant area of materials science, driven by applications in photonics, telecommunications, and optical computing. arxiv.org Organic molecules with extensive π-conjugated systems are particularly promising candidates for NLO materials. arxiv.org Indole derivatives have emerged as a noteworthy class of compounds in this field due to the ease with which their structures can be modified to enhance NLO responses. researchgate.netresearchgate.net
Research has shown that incorporating the indole moiety into donor-π-acceptor frameworks leads to materials with substantial second-order NLO responses, often quantified by the first hyperpolarizability (β). researchgate.netresearchgate.net For instance, the NLO response of ethenyl indoles is highly dependent on the nature of the substituent on the phenyl ring, with strong electron-attracting groups leading to larger NLO properties. researchgate.net Computational studies on related indole derivatives, such as Indole-7-carboxyaldehyde, have predicted high values of dipole moment, polarizability, and first-order hyperpolarizability, suggesting a strong potential for NLO activity. arxiv.org The hyperpolarizability values of some indole derivatives have been shown to be significantly greater than that of urea, a standard inorganic NLO material. arxiv.orgnih.gov
Furthermore, cyclized indole derivatives have demonstrated remarkable powder second-harmonic generation (SHG) intensities, in some cases up to 11 times that of the industry standard potassium dihydrogen phosphate (B84403) (KDP), underscoring the potential of the indole core in creating macroscopically NLO-active materials. acs.orgacs.org
The table below presents calculated or measured NLO properties for several indole-based compounds, highlighting their potential as precursors for NLO materials.
Table 2: NLO Properties of Selected Indole Derivatives
| Compound/Derivative | First Hyperpolarizability (β) | Method | Comparison Standard | Reference |
|---|---|---|---|---|
| Isatin-indole hybrid (HM (6)) | 2.79 × 10⁻²⁸ esu | DFT Calculation | Not specified | researchgate.net |
| Ethenyl indoles (with NO₂ group) | 43 - 115 × 10⁻³⁰ esu cm⁵ | Not specified | Not specified | researchgate.net |
| Indole-7-carboxyaldehyde (I7C) | 3.96 × 10⁻³⁰ esu | DFT Calculation | ~6 times that of urea | arxiv.org |
| C₃-symmetric N-phenyltriindole (Tr-Ph3) | 5 x KDP (SHG intensity) | Powder SHG | KDP | acs.org |
This table showcases NLO data from various indole-based systems to illustrate the potential of materials derived from the this compound scaffold.
Computational and Theoretical Chemistry Studies of 7 Bromo 2 Phenyl 1h Indole
Quantum Chemical Analysis of Molecular Structure and Electronic Properties
Quantum chemical calculations offer a microscopic view of the intrinsic properties of 7-bromo-2-phenyl-1H-indole, elucidating its geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules with high accuracy. For indole (B1671886) derivatives, the B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed to obtain optimized molecular structures. researchgate.netresearchgate.net This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometrical Parameters for Indole Derivatives
| Parameter | Typical Value (Indole Core) | Expected Influence of Substituents |
| C2-N1 Bond Length | ~1.38 Å | Minor change due to phenyl substitution. |
| C7-Br Bond Length | ~1.90 Å | - |
| Dihedral Angle (Indole-Phenyl) | Variable | Influenced by steric hindrance from the 7-bromo group. |
Note: This table provides representative values and expected trends. Precise data for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For indole derivatives, the HOMO is typically distributed over the indole ring, while the LUMO is often located on the fused benzene (B151609) ring and any electron-withdrawing substituents. In this compound, the phenyl group and the bromine atom will significantly influence the energies and distributions of the frontier orbitals. The phenyl group, being a large π-system, will participate in the delocalization of the frontier orbitals. The electron-withdrawing nature of the bromine atom is expected to lower the energy of the HOMO.
Studies on related compounds, such as (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, have shown a HOMO-LUMO gap of 3.67 eV, indicating significant electron transfer phenomena within the molecule. researchgate.net For other substituted indoles, calculated HOMO-LUMO gaps can range from approximately 2.5 eV to over 4.5 eV, depending on the nature and position of the substituents. nih.govresearchgate.net
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Indole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.10 |
| LUMO | -2.17 |
| HOMO-LUMO Gap (ΔE) | 2.93 |
Note: Data is for a representative 2,7-disubstituted naphthodifuran derivative and serves as an illustrative example. researchgate.net The values for this compound would be different.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemscene.com The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions denote intermediate potentials.
Global Reactivity Descriptors
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the HOMO-LUMO gap. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction.
Table 3: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | -χ |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electrophilicity Index (ω) | μ2 / (2η) |
Predictive Modeling for Synthetic Design and Reactivity
Computational chemistry is not only descriptive but also predictive, offering insights that can guide the design of new synthetic routes and anticipate the outcomes of chemical reactions.
Computational Assessment of Reaction Pathways and Transition States
DFT calculations are instrumental in modeling reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, computational studies can be used to predict its reactivity in various transformations. For example, it is known to be a precursor in the synthesis of more complex molecules, such as this compound-3-carbonitrile. mdpi.com A computational study of this reaction could elucidate the mechanism of electrophilic substitution at the C3 position of the indole ring, providing insights into the role of the Lewis acid catalyst and the stability of the intermediates.
Furthermore, computational modeling can predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions on the this compound scaffold, calculations can help determine whether the substitution will occur on the indole nucleus or the phenyl ring, and at which specific position. DFT calculations have been successfully used to predict the regioselectivity of electrophilic aromatic substitutions on other complex heterocyclic systems. This predictive power is invaluable for designing efficient and selective synthetic strategies.
Regioselectivity and Stereoselectivity Prediction in Indole Functionalization
Computational methods are pivotal in predicting the outcomes of chemical reactions, particularly the regioselectivity of functionalizing complex aromatic systems like indoles. The electronic properties of the this compound core dictate the most probable sites for electrophilic or nucleophilic attack.
Theoretical studies on heteroaromatic systems have shown that analyzing calculated properties such as NMR chemical shifts and the Highest Occupied Molecular Orbital (HOMO) can reliably predict regioselectivity in electrophilic aromatic substitution reactions. researchgate.net For the indole ring, the C3 position is generally the most nucleophilic and thus the most reactive towards electrophiles, due to the electron-donating effect of the nitrogen atom. The presence of a bromine atom at the C7 position, being an electron-withdrawing group, enhances the electrophilic reactivity at the C3 position.
Specific examples of this predicted regioselectivity are found in synthetic chemistry. The functionalization of this compound with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride diethyl etherate results in highly regioselective cyanation at the C3 position to yield this compound-3-carbonitrile. mdpi.commdpi.com This outcome aligns with theoretical predictions that the C3 position is the most electron-rich and susceptible to electrophilic attack.
Furthermore, computational studies can elucidate the selectivity in C-H activation reactions. Rhodium-catalyzed oxidative annulation reactions involving 2-phenyl-1H-indole derivatives show reactivity at the ortho-C-H bond of the 2-phenyl ring, leading to the formation of fused polycyclic systems. nih.gov Density Functional Theory (DFT) calculations can model the transition states of these catalytic cycles to explain the observed regioselectivity over other potentially reactive C-H bonds on the indole core.
| Reaction Type | Reagents | Predicted Reactive Site | Observed Product | Reference |
|---|---|---|---|---|
| Electrophilic Cyanation | NCTS, BF₃·OEt₂ | C3 | This compound-3-carbonitrile | mdpi.commdpi.com |
| Rhodium-Catalyzed Oxidative Annulation | Alkenes/Alkynes, [Cp*RhCl₂]₂ | ortho-C-H of 2-phenyl ring | 6H-isoindolo[2,1-a]indoles | nih.gov |
Molecular Modeling and Binding Mode Analysis for Scaffold Optimization
Molecular modeling is a cornerstone for optimizing lead compounds by providing a detailed visualization of their binding modes within protein targets. For the this compound scaffold, docking simulations and binding analyses have been instrumental in designing potent and selective inhibitors for various protein classes, including kinases and cytoskeletal proteins.
Ligand-protein interaction profiling identifies the key molecular interactions—such as hydrogen bonds, hydrophobic contacts, and halogen bonds—that govern the binding affinity and specificity of a compound. This information is crucial for designing new scaffolds with improved properties.
Docking studies on 2-phenyl-1H-indole derivatives targeting the colchicine (B1669291) binding site of tubulin revealed a consistent binding pattern. nih.gov Key interactions include:
A hydrogen bond formed between the indole N-H group and the side chain of an α-threonine residue (αThr179).
Hydrophobic interactions between the 2-phenyl ring and the side chains of β-lysine (βLys254) and β-leucine (βLeu248) residues.
The halogen atom at the C7 position fits into a specific hydrophobic pocket, enhancing binding affinity. For instance, a 7-fluoro atom can act as a hydrogen bond acceptor with α-valine (αVal181). nih.gov
In the context of kinase inhibition, derivatives of this compound have been developed as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com Molecular docking showed that the 2-phenyl substituent engages in favorable hydrophobic interactions within the active site. The 7-bromo substituent plays a crucial role by forming a halogen bond with a water molecule in the protein's front pocket, an interaction that significantly increases inhibitory potency compared to analogs lacking this halogen. mdpi.com
| Protein Target | Interacting Group on Ligand | Key Interacting Residues/Features | Type of Interaction | Reference |
|---|---|---|---|---|
| Tubulin (Colchicine Site) | Indole N-H | αThr179 | Hydrogen Bond | nih.gov |
| 2-Phenyl Group | βLys254, βLeu248 | Hydrophobic | nih.gov | |
| 7-Halogen | Hydrophobic Pocket (βLys353, βAsn258, etc.) | Hydrophobic/Halogen Bond | nih.gov | |
| DYRK1A | 2-Phenyl Group | Hydrophobic Pocket | Hydrophobic | mdpi.com |
| 7-Bromo Group | Active Site Water Molecule | Halogen Bond | mdpi.com |
The insights gained from molecular modeling directly inform the principles of structure-based drug design for generating new analogs. For the this compound scaffold, several design principles have emerged from computational and experimental studies.
One key strategy involves retaining the core structural features responsible for primary binding interactions while modifying peripheral substituents to optimize secondary interactions and physicochemical properties. For instance, in the development of tubulin inhibitors, the 2-phenyl group and the indole N-H were kept constant to preserve essential hydrophobic and hydrogen-bonding interactions, while positions C4-C7 were explored with various substituents to probe for additional pockets and interactions. nih.gov
Similarly, in designing kinase inhibitors, the importance of the halogen at C7 was highlighted. The observation that replacing a 7-chloro substituent with bromine or iodine increased DYRK1A inhibition underscores the critical role of halogen bonding in ligand binding. mdpi.com This principle guides the selection of specific halogens to maximize affinity. Structure-activity relationship (SAR) analyses for various indole derivatives confirm that halogen substitutions, particularly with chloro and bromo groups, often enhance biological activity. nih.gov
Computational docking of indole-2-carboxamides into the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2 has further refined these principles, allowing for the design of multi-target agents by identifying conserved features and unique sub-pockets across different kinase binding sites. mdpi.com This approach enables the generation of analogs with tailored selectivity profiles, demonstrating the power of integrating computational chemistry into the iterative cycle of drug design and synthesis.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for establishing the primary structure of 7-bromo-2-phenyl-1H-indole. These techniques identify the different types of proton and carbon atoms in the molecule and provide clues about their electronic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the indole (B1671886) core and the phenyl substituent. The indole N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm), with its exact chemical shift being sensitive to solvent and concentration. The protons of the brominated benzene (B151609) ring of the indole nucleus (H-4, H-5, and H-6) would appear in the aromatic region (δ 7.0-7.6 ppm), exhibiting characteristic splitting patterns (doublets and triplets) due to spin-spin coupling. The protons of the C2-phenyl group would also resonate in the aromatic region, typically between δ 7.2 and δ 7.8 ppm. The proton at the C3 position of the indole ring is expected to appear as a singlet around δ 6.5-7.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 14 carbon atoms. The carbon atom attached to the bromine (C-7) would be significantly influenced by the halogen's electronegativity, and its chemical shift would be informative. The quaternary carbons (C-2, C-3a, C-7a, and the ipso-carbon of the phenyl group) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts for the indole ring carbons typically appear between δ 100 and δ 140 ppm, while the phenyl group carbons also resonate in this region. For instance, in the related compound 3-methyl-2-phenyl-1H-indole, the aromatic carbons appear in the range of δ 109.8-136.5 ppm researchgate.net.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 8.5 | - | Broad Singlet |
| C-3 | 6.5 - 7.0 | ~100 - 105 | Singlet |
| C-4 | 7.2 - 7.6 | ~120 - 125 | Doublet |
| C-5 | 7.0 - 7.4 | ~120 - 125 | Triplet |
| C-6 | 7.2 - 7.6 | ~120 - 125 | Doublet |
| Phenyl H (ortho) | 7.5 - 7.8 | ~128 - 130 | Multiplet |
| Phenyl H (meta) | 7.2 - 7.5 | ~128 - 130 | Multiplet |
| Phenyl H (para) | 7.2 - 7.5 | ~127 - 129 | Multiplet |
| C-2 | - | ~135 - 140 | - |
| C-3a | - | ~128 - 132 | - |
| C-7 | - | ~100 - 105 | - |
| C-7a | - | ~135 - 140 | - |
| Phenyl C (ipso) | - | ~130 - 135 | - |
Note: These are predicted values based on known data for similar indole derivatives and general NMR principles. Actual experimental values may vary.
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the indole's benzene ring (H-4, H-5, and H-6) and within the phenyl substituent, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the ¹³C signals for all protonated carbons by linking them to their already assigned proton signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the C3-H proton and carbons C-2, C-3a, and C-7a would confirm the core indole structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the ortho-protons of the C2-phenyl group and the H-3 proton of the indole ring.
Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the indole ring is expected to appear as a sharp to medium band around 3400 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ researchgate.net. The C=C stretching vibrations of the aromatic rings (indole and phenyl) would give rise to a series of bands in the 1600-1450 cm⁻¹ region researchgate.net. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. For the related compound 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, characteristic aromatic C=C stretching bands were observed at 1556, 1479, 1463, and 1440 cm⁻¹ mdpi.com.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and intensities of molecules. By calculating the optimized geometry and vibrational frequencies of this compound, each experimental band can be assigned to a specific molecular motion. Such calculations can help to resolve ambiguities in spectral interpretation and provide a more complete picture of the molecule's vibrational properties. Studies on similar heterocyclic compounds have shown good agreement between DFT-calculated and experimental vibrational spectra, validating the structural and electronic properties of the theoretical model.
Mass Spectrometry
Mass spectrometry serves as a critical analytical tool for the characterization of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which allows for the unambiguous confirmation of its elemental formula (C₁₄H₁₀BrN). The high accuracy of HRMS can distinguish the compound from other molecules with the same nominal mass but different atomic compositions. The presence of bromine is distinctly identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (M and M+2). miamioh.edu This technique is foundational for verifying the identity of a synthesized compound before further analysis. nih.gov
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrN |
| Monoisotopic Mass (for ⁷⁹Br) | 271.0048 Da |
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) mass spectrometry induces reproducible fragmentation of the parent molecule, yielding a unique fingerprint that helps to confirm its structure. The fragmentation pattern of this compound is predicted to follow established pathways for halogenated aromatic and indole compounds. scirp.orglibretexts.org
A primary fragmentation event would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (Br•) to produce a fragment ion corresponding to the 2-phenyl-1H-indole cation. Another characteristic fragmentation pathway for indole derivatives involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrrole (B145914) ring, a process that is also observed in the fragmentation of the parent 2-phenyl-1H-indole structure. scirp.orgnist.govmassbank.eu The presence of bromine is confirmed by the M and M+2 isotopic peaks for any fragment that retains the bromine atom. miamioh.edu
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 271/273 | [C₁₄H₁₀BrN]⁺ | Molecular ion (M⁺) peak, showing ⁷⁹Br/⁸¹Br isotope pattern |
| 192 | [C₁₄H₁₀N]⁺ | Loss of a bromine radical (•Br) from the molecular ion |
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. ub.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise location of each atom in the crystal lattice. While a specific study for this compound is not detailed in the provided context, analysis of closely related bromo-substituted indole derivatives demonstrates the power of this technique. nih.govmdpi.com For such compounds, crystallographic data typically includes the crystal system, space group, and unit cell dimensions, which together define the fundamental repeating unit of the crystal. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
π-π Stacking: Slipped π-π stacking interactions are frequently observed between the electron-rich indole ring systems of adjacent molecules, contributing significantly to the packing stability. nih.gov
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, forming N-H⋯π or conventional N-H⋯X bonds (where X is an acceptor atom). Additionally, weaker C-H⋯π, C-H⋯Br, and C-H⋯O (if solvent or other functional groups are present) hydrogen bonds further stabilize the crystal lattice, often linking molecules into chains or sheets. nih.govnih.gov
Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (σ-hole) that interacts with a nucleophile on a neighboring molecule. nih.gov
Table 3: Common Intermolecular Interactions in Bromo-Indole Crystal Structures nih.gov
| Interaction Type | Description | Typical Energy (kJ mol⁻¹) |
|---|---|---|
| π-π Stacking (Indole) | Overlap of aromatic indole rings on adjacent molecules | -43 to -61 |
| C-H⋯π Hydrogen Bonds | Interaction between a C-H bond and an aromatic ring | -13 to -34 |
Conformational Analysis in the Solid State
The solid-state conformation of this compound, particularly the relative orientation of the phenyl ring and the indole core, is determined by X-ray crystallography. In analogous structures of 2-phenyl-indole derivatives, the phenyl ring is typically twisted out of the plane of the indole ring system. nih.gov This non-planar conformation is a result of minimizing steric hindrance between the hydrogen atoms on the phenyl ring and the indole core. Structural studies on similar molecules show that the dihedral angle between the plane of the indole system and the plane of the phenyl ring is often nearly orthogonal. nih.gov This twist angle is a critical conformational parameter that influences both the intramolecular properties and the intermolecular packing interactions within the crystal. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the compound. For this compound, UV-Vis spectroscopy is instrumental in characterizing its conjugated π-system.
The chromophore of this compound is the entire conjugated system, which encompasses the indole ring and the phenyl substituent. The electronic transitions observed in the UV-Vis spectrum are primarily π → π* transitions, which are characteristic of aromatic and conjugated systems. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
The parent compound, 2-phenyl-1H-indole, exhibits an excitation peak at approximately 313 nm aatbio.com. The introduction of a bromine atom at the 7-position of the indole ring is expected to influence the electronic properties of the chromophore. Bromine is an electron-withdrawing group through induction but can also donate electron density through resonance. This substitution is anticipated to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax) compared to 2-phenyl-1H-indole. This is because the bromine atom can extend the conjugation and perturb the energy levels of the molecular orbitals, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Compound | Reported λmax (nm) | Expected λmax of this compound (nm) | Anticipated Shift |
|---|---|---|---|
| 2-phenyl-1H-indole | ~313 | > 313 | Bathochromic (Red Shift) |
To complement experimental findings and gain a more profound understanding of the electronic transitions, Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for simulating UV-Vis spectra. This quantum chemical approach can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities, respectively.
For this compound, a TDDFT calculation would begin with the optimization of the ground-state geometry of the molecule. Following this, the excited-state properties would be calculated. The choice of the functional and basis set is crucial for the accuracy of the simulation. A hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, like 6-311+G(d,p), is often employed for such systems to provide a good balance between computational cost and accuracy.
The simulation can provide detailed information about the nature of each electronic transition, including the specific molecular orbitals involved. For instance, it can confirm that the primary absorption bands arise from HOMO → LUMO or other π → π* transitions and can quantify the contribution of different parts of the molecule (the indole ring, the phenyl group, and the bromine atom) to these orbitals. The calculated spectrum can then be compared with the experimental spectrum to validate the theoretical model and aid in the assignment of the observed absorption bands.
| Parameter | Typical Selection for Indole Derivatives |
|---|---|
| Computational Method | Time-Dependent Density Functional Theory (TDDFT) |
| Functional | B3LYP, CAM-B3LYP, or PBE0 |
| Basis Set | 6-311+G(d,p) or larger |
| Solvent Model | Polarizable Continuum Model (PCM) if in solution |
| Number of Excited States | Typically 10-20 to cover the relevant UV-Vis range |
Conclusion and Future Outlook in 7 Bromo 2 Phenyl 1h Indole Research
Summary of Key Research Advancements
Research into 7-bromo-2-phenyl-1H-indole and its derivatives has yielded several noteworthy advancements. A significant focus has been on the synthesis and functionalization of this indole (B1671886) core. For instance, methods for the electrophilic aromatic substitution of 7-bromo-1-methyl-2-phenyl-1H-indole have been developed to introduce various functional groups, such as a nitrile group at the 3-position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. mdpi.com This reaction, catalyzed by a Lewis acid like boron trifluoride diethyl etherate, proceeds with high regioselectivity. mdpi.com
Furthermore, the development of rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles with alkenes or alkynes has opened new avenues for creating complex, fused heterocyclic systems. nih.gov These reactions, which can utilize molecular oxygen as the sole oxidant, demonstrate the versatility of the indole scaffold in constructing valuable polycyclic structures like pyrrolo[3,2,1-de]phenanthridines and indolo[2,1-a]isoquinolines. nih.gov The synthesis of 7-arylindoles themselves has been achieved through methods like Suzuki coupling of 7-bromo-1H-indoles with phenylboronic acid. nih.gov
The biological potential of 2-phenylindole (B188600) derivatives has been a major driver of research. These compounds have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. omicsonline.org For example, some 2-phenylindole derivatives have been investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com
Emerging Trends in Indole Chemistry Research
The broader field of indole chemistry is experiencing several exciting trends that are likely to impact future research on this compound.
Key Emerging Trends in Indole Chemistry
| Trend | Description | Potential Impact on this compound Research |
| Green Chemistry Approaches | Development of environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of greener catalysts. tandfonline.comscispace.com | More efficient and sustainable synthesis of this compound and its derivatives. scispace.com |
| C-H Functionalization | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govnumberanalytics.com | New strategies for modifying the this compound core at various positions with greater atom economy. numberanalytics.com |
| Flow Chemistry | Utilization of continuous flow reactors for improved reaction control, scalability, and safety. numberanalytics.com | Potential for more efficient and reproducible large-scale production of key intermediates and final products. |
| Biocatalysis | The use of enzymes to catalyze reactions with high selectivity and under mild conditions. numberanalytics.com | Enantioselective synthesis of chiral derivatives of this compound for specific biological targets. |
| Complexity-to-Diversity Strategies | Transforming complex, readily available natural products into a diverse library of new compounds. nih.gov | Could inspire novel transformations of the this compound scaffold to generate unique molecular architectures. |
These trends are pushing the boundaries of what is possible in the synthesis and application of indole-containing molecules.
Unexplored Research Frontiers for this compound
Despite the progress made, several research frontiers for this compound remain largely unexplored.
Materials Science Applications: While the focus has been heavily on medicinal chemistry, the unique electronic and optical properties of the this compound scaffold could be harnessed for applications in materials science. smolecule.com For instance, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. numberanalytics.com
Probe Development: The bromine atom at the 7-position offers a handle for further chemical modifications, making it a suitable candidate for the development of chemical probes. These probes could be used to study biological processes or to identify new drug targets.
Investigation of Specific Biological Targets: While general biological activities have been reported for 2-phenylindoles, detailed studies to identify the specific molecular targets of this compound derivatives are needed. omicsonline.org This would provide a deeper understanding of their mechanism of action and facilitate the design of more potent and selective compounds. nih.gov
Derivatization at the Indole Nitrogen: Much of the reported research focuses on modifications at other positions of the indole ring. Systematic exploration of different substituents at the N-1 position could lead to the discovery of derivatives with novel properties and biological activities.
Potential for Interdisciplinary Collaborations and Innovations in Chemical Science
The future of this compound research lies in fostering interdisciplinary collaborations.
Chemists and Biologists: Collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of new derivatives. This synergy can accelerate the drug discovery process, from identifying lead compounds to understanding their mechanisms of action. mdpi.com
Chemists and Materials Scientists: Partnerships with materials scientists can unlock the potential of this compound in the development of novel functional materials. smolecule.com This could involve designing and synthesizing molecules with specific photophysical or electronic properties.
Computational Chemists and Experimentalists: The integration of computational modeling with experimental work can guide the design of new molecules and predict their properties, thereby saving time and resources. Computational studies can provide insights into reaction mechanisms and structure-activity relationships.
By embracing these emerging trends, exploring new research frontiers, and fostering interdisciplinary collaborations, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to significant innovations in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-bromo-2-phenyl-1H-indole, and how can reaction yields be optimized?
- Methodology : A typical synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. For example, a related bromo-indole derivative was synthesized using CuI in PEG-400/DMF, yielding 50% after flash column chromatography (70:30 ethyl acetate/hexane) . Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Monitor reaction progress via TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) .
- Improve purity via vacuum distillation to remove residual DMF .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Tools :
- NMR : Key signals include aromatic protons (δ 7.2–7.9 ppm) and NH indole protons (δ ~11.3 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 427.0757 for a bromo-indole analog) .
- TLC : Compare Rf values against known standards .
Q. What purification techniques are effective for bromo-substituted indoles?
- Methods :
- Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10:1 for PE:EA systems) .
- Recrystallization : Employ solvent pairs like chloroform/hexane for high-melting-point derivatives (e.g., 153–155°C for a bromo-styryl indole) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in this compound’s molecular geometry?
- Crystallography Workflow :
- Use SHELXL for refinement: Implement restraints for disordered bromine atoms and anisotropic displacement parameters .
- Validate structures with ORTEP-3 for thermal ellipsoid visualization .
- Deposit data in CCDC (e.g., CCDC-2191474 for related indoles) .
Q. What strategies address contradictions in spectroscopic or crystallographic data for bromo-indoles?
- Data Reconciliation :
- Cross-validate NMR shifts with DFT-calculated chemical shifts for aromatic systems .
- Analyze twinning or disorder in crystallographic models using SHELXD for phase resolution .
- Compare experimental HRMS with theoretical isotopic patterns to confirm halogen presence .
Q. How can structure-activity relationships (SAR) guide functionalization of this compound?
- SAR Design :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 5 to enhance bioactivity, as seen in analogs with IC50 < 1 µM .
- Replace bromine with boronate esters (e.g., 7-(dioxaborolanyl) derivatives) for Suzuki-Miyaura cross-coupling .
- Example : 5-Fluoro-7-bromo-N-methylindole carboxamide showed improved pharmacokinetic profiles in patent applications .
Q. What computational tools predict reactivity patterns in bromo-indole derivatives?
- In Silico Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
